molecular formula C4H3F5O3 B042457 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid CAS No. 152538-73-3

2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid

Cat. No.: B042457
CAS No.: 152538-73-3
M. Wt: 194.06 g/mol
InChI Key: CAARWBUMOXMZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid is an organofluorine compound characterized by the presence of both difluoro and trifluoro groups attached to an acetic acid backbone. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific molecular structure of the compound .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with a difluoroacetic acid derivative. The reaction is often carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include trifluoroethanol, difluoroacetic acid, and appropriate catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical outcomes .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid is unique due to its specific combination of difluoro and trifluoroethoxy groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high fluorine content and specific reactivity patterns .

Properties

IUPAC Name

2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O3/c5-3(6,7)1-12-4(8,9)2(10)11/h1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAARWBUMOXMZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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